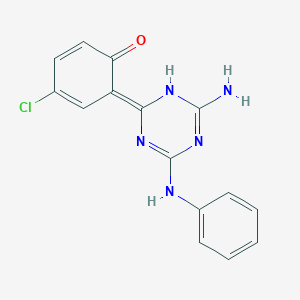
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one, also known as AC-73, is a synthetic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This leads to a reduction in the activity of CK2 and downstream signaling pathways that promote cell survival and proliferation. Inhibition of CK2 by this compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, further contributing to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CK2, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in promoting cell survival and proliferation. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can have both pro-survival and pro-death effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other kinases. This compound has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance the efficacy of this compound and reduce the likelihood of resistance. Another direction is in the development of more potent and selective CK2 inhibitors based on the structure of this compound. Finally, this compound may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases, which also involve dysregulation of CK2 signaling pathways.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves inhibition of the enzyme CK2, leading to induction of apoptosis in cancer cells. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves a multi-step process that begins with the reaction of 4-chlorocyclohex-2-enone with hydrazine hydrate to form 4-chlorocyclohexa-2,4-dien-1-one hydrazone. This intermediate is then reacted with aniline and cyanuric acid to form the triazine ring, followed by the addition of ammonia to introduce the amino group. The final step involves the removal of the hydrazone group with acid to yield this compound.
Applications De Recherche Scientifique
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. Inhibition of CK2 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
Propriétés
Formule moléculaire |
C15H12ClN5O |
|---|---|
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H12ClN5O/c16-9-6-7-12(22)11(8-9)13-19-14(17)21-15(20-13)18-10-4-2-1-3-5-10/h1-8H,(H4,17,18,19,20,21)/b13-11+ |
Clé InChI |
WANNPULMIMPVIS-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=N/C(=C/3\C=C(C=CC3=O)Cl)/NC(=N2)N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)


![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)